3-[(3S,6S,9S,12S,15S,18S,21S,24S,30S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,72R)-21-(4-aminobutyl)-3,66-bis(3-amino-3-oxopropyl)-45-benzyl-15-[(2S)-butan-2-yl]-12-(3-carbamimidamidopropyl)-36-(carboxymethyl)-6,18,30,42,48,51,63-heptakis[(1R)-1-hydroxyethyl]-60-(1H-imidazol-5-ylmethyl)-39-methyl-57-(2-methylpropyl)-2,5,8,11,14,17,20,23,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71-tricosaoxo-9-propan-2-yl-1,4,7,10,13,16,19,22,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70-tricosazatricyclo[70.3.0.024,28]pentaheptacontan-54-yl]propanoic acid
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Overview
Description
Preparation Methods
Peptide 14 is synthesized through a series of condensation reactions where the carboxyl group of one amino acid reacts with the amino group of another, forming amide bonds . The synthesis involves protecting group strategies to ensure the correct sequence and structure of the peptide . Industrial production methods may involve automated peptide synthesizers to achieve high purity and yield .
Chemical Reactions Analysis
Peptide 14 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: Used to break disulfide bonds within the peptide.
Substitution: Involves replacing one amino acid with another to study structure-activity relationships.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions . The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
Peptide 14 has a wide range of scientific research applications:
Mechanism of Action
Peptide 14 exerts its effects by disrupting the interaction between postsynaptic density protein-95 and neuronal nitric oxide synthase . This disruption prevents the formation of a tri-protein complex involving glutamate ionotropic receptor NMDA type subunit 2B, postsynaptic density protein-95, and neuronal nitric oxide synthase, which is implicated in excitotoxic signaling and cell death . The peptide mimics the β-hairpin motif of neuronal nitric oxide synthase, allowing it to bind to the PDZ2 domain of postsynaptic density protein-95 and inhibit the interaction .
Comparison with Similar Compounds
Properties
Molecular Formula |
C108H173N31O36 |
---|---|
Molecular Weight |
2481.7 g/mol |
IUPAC Name |
3-[(3S,6S,9S,12S,15S,18S,21S,24S,30S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,72R)-21-(4-aminobutyl)-3,66-bis(3-amino-3-oxopropyl)-45-benzyl-15-[(2S)-butan-2-yl]-12-(3-carbamimidamidopropyl)-36-(carboxymethyl)-6,18,30,42,48,51,63-heptakis[(1R)-1-hydroxyethyl]-60-(1H-imidazol-5-ylmethyl)-39-methyl-57-(2-methylpropyl)-2,5,8,11,14,17,20,23,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71-tricosaoxo-9-propan-2-yl-1,4,7,10,13,16,19,22,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70-tricosazatricyclo[70.3.0.024,28]pentaheptacontan-54-yl]propanoic acid |
InChI |
InChI=1S/C108H173N31O36/c1-15-50(6)79-99(167)123-62(27-21-37-115-108(112)113)89(157)130-78(49(4)5)98(166)136-82(54(10)142)101(169)124-65(31-34-73(111)148)106(174)138-38-22-28-70(138)96(164)117-45-74(149)120-63(30-33-72(110)147)91(159)132-81(53(9)141)102(170)128-68(42-60-44-114-47-118-60)94(162)126-66(40-48(2)3)93(161)121-64(32-35-76(151)152)92(160)134-85(57(13)145)105(173)137-83(55(11)143)103(171)127-67(41-59-24-17-16-18-25-59)95(163)135-80(52(8)140)100(168)119-51(7)87(155)125-69(43-77(153)154)88(156)116-46-75(150)129-86(58(14)146)107(175)139-39-23-29-71(139)97(165)122-61(26-19-20-36-109)90(158)133-84(56(12)144)104(172)131-79/h16-18,24-25,44,47-58,61-71,78-86,140-146H,15,19-23,26-43,45-46,109H2,1-14H3,(H2,110,147)(H2,111,148)(H,114,118)(H,116,156)(H,117,164)(H,119,168)(H,120,149)(H,121,161)(H,122,165)(H,123,167)(H,124,169)(H,125,155)(H,126,162)(H,127,171)(H,128,170)(H,129,150)(H,130,157)(H,131,172)(H,132,159)(H,133,158)(H,134,160)(H,135,163)(H,136,166)(H,137,173)(H,151,152)(H,153,154)(H4,112,113,115)/t50-,51-,52+,53+,54+,55+,56+,57+,58+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70+,71-,78-,79-,80-,81-,82-,83-,84-,85-,86-/m0/s1 |
InChI Key |
XRFRKHKXUPWIIL-HAOGKZSMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CCCCN)[C@@H](C)O)CC(=O)O)C)[C@@H](C)O)CC4=CC=CC=C4)[C@@H](C)O)[C@@H](C)O)CCC(=O)O)CC(C)C)CC5=CN=CN5)[C@@H](C)O)CCC(=O)N)CCC(=O)N)[C@@H](C)O)C(C)C)CCCNC(=N)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CCCCN)C(C)O)CC(=O)O)C)C(C)O)CC4=CC=CC=C4)C(C)O)C(C)O)CCC(=O)O)CC(C)C)CC5=CN=CN5)C(C)O)CCC(=O)N)CCC(=O)N)C(C)O)C(C)C)CCCNC(=N)N |
Origin of Product |
United States |
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